Thioguanosine 5'-Phosphate Triethyammonium Salt

Description

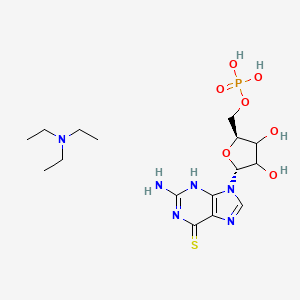

Thioguanosine 5'-Phosphate Triethylammonium Salt is a nucleotide analogue characterized by the substitution of an oxygen atom with a sulfur atom in the phosphate group of guanosine 5'-monophosphate (GMP). This modification enhances its stability and alters its biochemical interactions, particularly with enzymes involved in nucleotide metabolism. The triethylammonium counterion improves solubility in organic and aqueous solvents, making it suitable for experimental applications in enzymology and antibacterial research .

Structurally, it retains the purine base of guanosine but incorporates a thiophosphate moiety (S instead of O in the phosphate backbone), which confers resistance to phosphatases and influences binding affinity to target proteins. Its molecular formula is typically represented as C₁₀H₁₅N₅O₇PS · 3C₆H₁₆N, with a molecular weight of approximately 895.60 g/mol (varies by salt stoichiometry) .

Properties

Molecular Formula |

C16H29N6O7PS |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[(2S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C10H14N5O7PS.C6H15N/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;1-4-7(5-2)6-3/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);4-6H2,1-3H3/t3-,5?,6?,9+;/m0./s1 |

InChI Key |

YEAIGMVAGDVXPJ-HPSQKYNXSA-N |

Isomeric SMILES |

CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |

Canonical SMILES |

CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioguanosine 5’-Phosphate Triethyammonium Salt involves the reaction of thioguanosine with phosphoric acid and triethylamine. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for Thioguanosine 5’-Phosphate Triethyammonium Salt are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Thioguanosine 5’-Phosphate Triethyammonium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur, where specific groups in the compound are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thioguanosine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Thioguanosine 5'-phosphate triethylammonium salt is a compound related to thiopurine drugs, which are utilized in the treatment of certain cancers and immunological disorders . Research into NUDT15 inhibitors and their interactions with thiopurines has shown that inhibiting NUDT15 may improve the effectiveness of thiopurine therapy .

NUDT15 Inhibition and Thiopurine Therapy

- Context: Thiopurine drugs are metabolized into cytotoxic guanosine analog metabolites and are commonly used for treating diseases such as acute lymphoblastic leukemia .

- NUDT15 Function: NUDT15 reduces cellular thiopurine toxicity .

- Inhibition as a Strategy: Recent studies have proposed NUDT15 inhibition as a means of improving thiopurine therapy in patients with wild-type NUDT15 .

- TH1760: The first potent and selective small molecule NUDT15 inhibitor (TH1760) was recently shown to sensitize cells to thiopurines, through the enhanced incorporation of 6-thio-dGTP in DNA . This may increase the effectiveness of thiopurine therapy by allowing lower doses of thiopurines to be used while still maintaining good therapeutic effect .

- TH7755: A novel small-molecule NUDT15 inhibitor TH7755, has substantially improved cellular target engagement as well as potentiation of 6-thio-guanine compared to TH1760 .

Mechanism of Action

The mechanism of action of Thioguanosine 5’-Phosphate Triethyammonium Salt involves its interaction with specific molecular targets and pathways. It can bind to nucleic acids and proteins, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of Thioguanosine 5'-Phosphate Triethylammonium Salt with structurally or functionally related compounds is provided below, focusing on molecular features, biological activity, and applications.

Table 1: Structural and Functional Comparison

Key Research Findings

Specificity for Bacterial HPRT: Thioguanosine 5'-Phosphate Triethylammonium Salt exhibits 10-fold higher inhibitory activity against M. pneumoniae HPRT compared to human HPRT, attributed to structural differences in the enzyme’s active site . This selectivity makes it a promising candidate for pathogen-specific antibiotic development.

Solubility and Stability :

The triethylammonium counterion enhances solubility in polar solvents (e.g., water, DMSO) compared to sodium or triammonium salts (e.g., 8-pCPT-cGMP sodium salt). This property is critical for in vitro assays requiring precise concentration adjustments .

Thiophosphate vs. Phosphate: The thiophosphate group in Thioguanosine 5'-Phosphate reduces hydrolysis by phosphatases, prolonging its half-life in biological systems. In contrast, unmodified GMP derivatives (e.g., Guanosine 5'-Diphosphate Triammonium Salt) are rapidly metabolized, limiting their utility in prolonged enzymatic studies .

Functional Versatility: While Methyl Thioguanosine (MESG) is primarily a diagnostic tool for phosphate detection, Thioguanosine 5'-Phosphate Triethylammonium Salt has dual utility as both an enzyme inhibitor and a stable nucleotide analog, enabling broader applications in drug discovery .

Biological Activity

Thioguanosine 5'-Phosphate Triethyammonium Salt (TGTP) is a nucleotide analog that has garnered attention for its biological activities, particularly in the context of cancer therapy and biochemical assays. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

TGTP is a thiopurine compound that serves as a substrate for various biochemical reactions. Its structure allows it to be incorporated into nucleic acids, where it can disrupt normal nucleic acid synthesis. The primary mechanism of action involves:

- Incorporation into DNA/RNA : TGTP can be integrated into nucleic acids, leading to faulty replication and transcription processes.

- Inhibition of Cell Proliferation : By interfering with nucleic acid synthesis, TGTP promotes apoptosis in rapidly dividing cells, making it a candidate for cancer treatment.

- Metabolic Activation : TGTP is metabolized to active thiopurine metabolites that exert cytotoxic effects on malignant cells.

Research Findings

Recent studies have highlighted the significance of TGTP in therapeutic applications, particularly in oncology. Here are some key findings:

- Cancer Therapy : TGTP has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents. For instance, studies show that combining TGTP with other thiopurines can potentiate their effects while reducing necessary dosages (e.g., NUDT15 inhibition) .

- Biochemical Assays : TGTP is utilized in various assays to study nucleotide metabolism and the effects of nucleoside analogs on cellular processes .

- Therapeutic Drug Monitoring (TDM) : Recent advancements in TDM have emphasized measuring thioguanosine triphosphate levels to better predict therapeutic outcomes in patients undergoing thiopurine therapy .

Case Studies

Several case studies illustrate the clinical relevance of TGTP:

- Study on Inflammatory Bowel Disease (IBD) : A clinical study involving 82 IBD patients found no correlation between thiopurine dosage and metabolite levels in red blood cells (RBCs). However, higher levels of TGTP were observed in patients achieving remission, suggesting its potential as a biomarker for treatment efficacy .

- Combination Therapies : Research has demonstrated that co-administration of TGTP with other agents can enhance therapeutic outcomes in cancer models. For example, combining TGTP with small-molecule inhibitors showed improved cellular responses in leukemia cell lines .

Table 1: Comparison of Biological Activities of Thioguanosine Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.